molecular formula C19H17FN2O3S B14958215 N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

Cat. No.: B14958215
M. Wt: 372.4 g/mol
InChI Key: CQTDQCRMCHBWPO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.

    Substitution Reactions:

    Amidation: The final step often involves the formation of the carboxamide group through an amidation reaction using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These might include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-2-phenyl-1,3-thiazole-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-(4-fluorophenyl)-1,3-thiazole-4-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-(2-chlorophenyl)-1,3-thiazole-4-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-fluorophenyl groups, which can impart distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C19H17FN2O3S

Molecular Weight

372.4 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-5-methyl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C19H17FN2O3S/c1-11-17(22-19(26-11)13-6-4-5-7-14(13)20)18(23)21-12-8-9-15(24-2)16(10-12)25-3/h4-10H,1-3H3,(H,21,23)

InChI Key

CQTDQCRMCHBWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2F)C(=O)NC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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